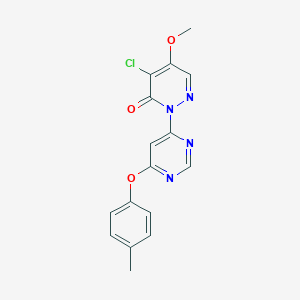
4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents such as chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).
Attachment of the pyrimidinyl group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the pyrimidinyl group is coupled with a halogenated pyridazinone intermediate in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential antimicrobial and antifungal activities, as well as its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its ability to interact with DNA and proteins can lead to its potential use as an anticancer agent by inducing apoptosis in cancer cells .
相似化合物的比较
4-Chloro-5-methoxy-2-(6-(p-tolyloxy)pyrimidin-4-yl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-chloro-2-methoxy-5-methylaniline: This compound shares the chloro and methoxy groups but lacks the pyrimidinyl and pyridazinone core, resulting in different chemical properties and applications.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar chloro and methoxy substitution pattern but features a different core structure and additional functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.
属性
分子式 |
C16H13ClN4O3 |
|---|---|
分子量 |
344.75 g/mol |
IUPAC 名称 |
4-chloro-5-methoxy-2-[6-(4-methylphenoxy)pyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C16H13ClN4O3/c1-10-3-5-11(6-4-10)24-14-7-13(18-9-19-14)21-16(22)15(17)12(23-2)8-20-21/h3-9H,1-2H3 |
InChI 键 |
JBKOQVYABQPJRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl |
规范 SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


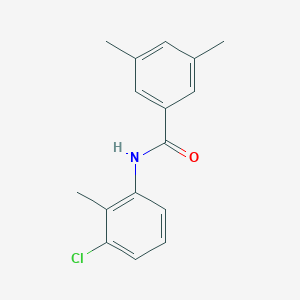
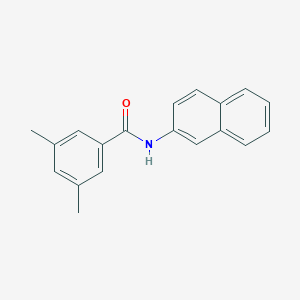
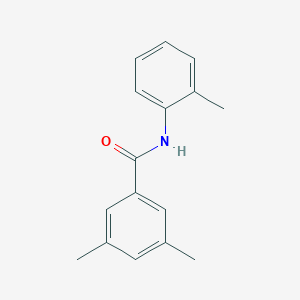
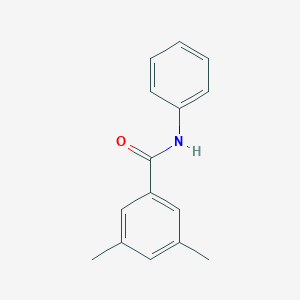
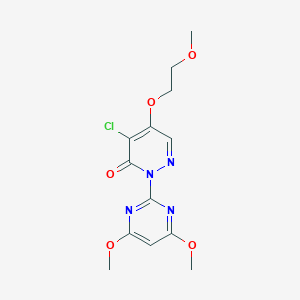
![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![6-(2,4-Dichlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287567.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)
![6-(2-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287570.png)
![6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287574.png)
![3-(2-Methylbenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287575.png)
